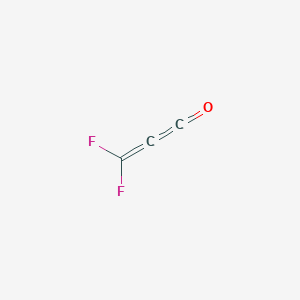
N,N'-Methylenebis(N-ethenylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Methylenebis(N-ethenylacetamide): is an organic compound known for its role as a crosslinking agent in polymer chemistry. This compound is characterized by its ability to form stable, intricate polymer networks, making it a valuable component in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenebis(N-ethenylacetamide) typically involves the reaction of acrylamide with formaldehyde in the presence of a catalyst such as sulfuric acid and a polymerization inhibitor like copper (I) chloride. The reaction proceeds via N-hydroxymethylacrylamide, which decomposes in acidic conditions to form N,N’-Methylenebis(N-ethenylacetamide) .
Industrial Production Methods: In industrial settings, the production of N,N’-Methylenebis(N-ethenylacetamide) often involves the use of paraformaldehyde and acrylamide in a solvent like 1,2-dichloroethane. The reaction mixture is heated to obtain a clear solution, from which the compound crystallizes. This method ensures high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Methylenebis(N-ethenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reactions typically occur under basic conditions with nucleophiles like alcohols, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions produce mono- and disubstituted compounds .
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Methylenebis(N-ethenylacetamide) is widely used in the synthesis of polyacrylamide gels, which are essential for gel electrophoresis. This technique is pivotal in biochemical research for the separation and analysis of proteins and nucleic acids .
Biology: In biological research, the compound is used to create hydrogels that serve as scaffolds for cell culture and tissue engineering. These hydrogels provide a three-dimensional environment that mimics natural tissues .
Medicine: The compound’s ability to form stable polymer networks makes it valuable in drug delivery systems. Hydrogels containing N,N’-Methylenebis(N-ethenylacetamide) can encapsulate drugs and release them in a controlled manner .
Industry: In industrial applications, the compound is used in the production of water-soluble polymers that serve as soil conditioners in agriculture. These polymers improve soil structure and hydration properties .
Mecanismo De Acción
N,N’-Methylenebis(N-ethenylacetamide) exerts its effects by forming crosslinks between polymer chains, creating a three-dimensional network. This crosslinking enhances the mechanical strength and stability of the resulting polymer. The compound’s molecular targets include the vinyl groups in acrylamide, which react to form the crosslinked structure .
Comparación Con Compuestos Similares
N,N’-Methylenebisacrylamide: This compound is structurally similar and also serves as a crosslinking agent in polyacrylamide gels.
N,N-Dimethylacrylamide: Another related compound used in polymer chemistry for similar applications.
Uniqueness: N,N’-Methylenebis(N-ethenylacetamide) is unique due to its specific molecular structure, which allows for efficient crosslinking and the formation of stable polymer networks. This property makes it particularly valuable in applications requiring high mechanical strength and stability .
Propiedades
Número CAS |
138369-37-6 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
N-[[acetyl(ethenyl)amino]methyl]-N-ethenylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-5-10(8(3)12)7-11(6-2)9(4)13/h5-6H,1-2,7H2,3-4H3 |
Clave InChI |
YJCQTPFTGWFXGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CN(C=C)C(=O)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)



![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)



silane](/img/structure/B14288743.png)
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)

